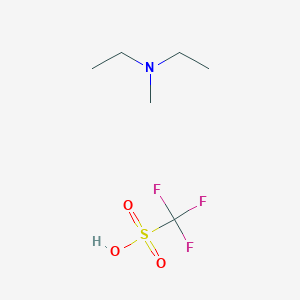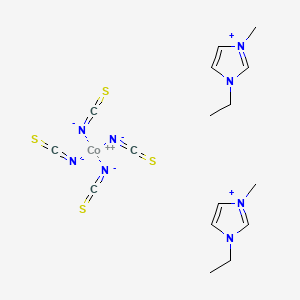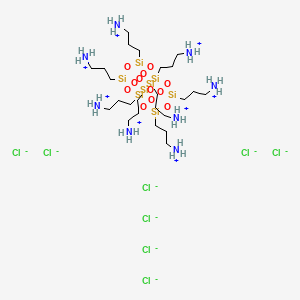
9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride is a chemical compound with the molecular formula C20H30Cl3N3O and a molecular weight of 434.83 g/mol . It is a derivative of quinidine, a well-known alkaloid used in the treatment of arrhythmias. This compound is characterized by its white to off-white powder form and is known for its stability when stored in cold conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride involves several steps, starting from quinidine. The key steps include:
Reduction: Quinidine is reduced to dihydroquinidine.
Amination: The dihydroquinidine is then subjected to amination to introduce the amino group at the 9th position.
Hydrochloride Formation: The final step involves the formation of the trihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reduction and amination reactions.
Purification: The product is purified using crystallization or chromatography techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinidine derivatives.
Reduction: Further reduction can lead to the formation of more reduced quinidine analogs.
Substitution: The amino group at the 9th position can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Quinidine derivatives with different oxidation states.
Reduction Products: More reduced forms of quinidine.
Substitution Products: Compounds with different functional groups replacing the amino group.
Scientific Research Applications
9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an antiarrhythmic agent.
Industry: It is used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride involves its interaction with various molecular targets:
Molecular Targets: It primarily targets ion channels in the heart, similar to quinidine.
Pathways Involved: The compound affects the cardiac action potential by blocking sodium and potassium channels, leading to its antiarrhythmic effects.
Comparison with Similar Compounds
Quinidine: The parent compound, used as an antiarrhythmic agent.
Dihydroquinidine: A reduced form of quinidine with similar applications.
9-Aminoquinidine: Another derivative with an amino group at the 9th position.
Uniqueness: 9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride is unique due to its specific structural modifications, which enhance its stability and solubility compared to its parent compound and other derivatives .
Properties
IUPAC Name |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINKDORAGBPFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931098-92-9 |
Source


|
| Record name | (8alpha, 9R)-10,11-Dihydro-6'-methoxycinchonan-9-amine trihydrochloride, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B6310242.png)










![chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline](/img/structure/B6310321.png)

